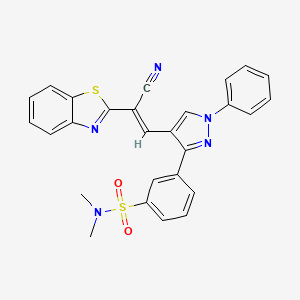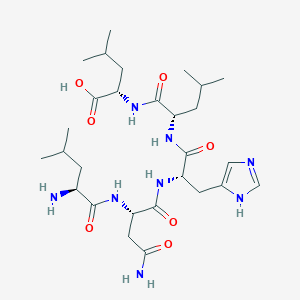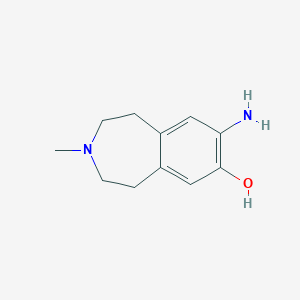![molecular formula C15H24N2O2 B12625981 4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol CAS No. 920323-37-1](/img/structure/B12625981.png)
4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol is a chemical compound that belongs to the class of piperidin-4-ol derivatives. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The structure of this compound features a piperidine ring substituted with a dimethylamino group and a hydroxyphenyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using 4-hydroxybenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to modify the piperidine ring.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can lead to the formation of a fully saturated piperidine ring.
Applications De Recherche Scientifique
4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as HIV.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol involves its interaction with specific molecular targets. For example, it has been studied as a CCR5 antagonist, which means it can block the CCR5 receptor, a key player in the entry of HIV into cells. This interaction involves the formation of a strong salt-bridge between the dimethylamino group and the receptor, as well as hydrophobic interactions with the hydroxyphenyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Maraviroc: A well-known CCR5 antagonist used in the treatment of HIV.
Piperidine Derivatives: Other piperidine derivatives with similar structures and biological activities.
Uniqueness
4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dimethylamino group and a hydroxyphenyl group makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
920323-37-1 |
|---|---|
Formule moléculaire |
C15H24N2O2 |
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
4-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol |
InChI |
InChI=1S/C15H24N2O2/c1-17(2)11-14(12-3-5-13(18)6-4-12)15(19)7-9-16-10-8-15/h3-6,14,16,18-19H,7-11H2,1-2H3 |
Clé InChI |
JYUWWTSYRNPXRT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCNCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Benzyl-1,9-diazaspiro[5.5]undec-3-ene](/img/structure/B12625898.png)
![4-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile](/img/structure/B12625909.png)

![N-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-leucyl-L-glutamine](/img/structure/B12625925.png)

![2-Methoxy-3-(naphthalen-1-yl)-5-[(phenylsulfanyl)methyl]furan](/img/structure/B12625943.png)

![methyl 2-[[2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-2-phenylacetate](/img/structure/B12625952.png)
![6-(2-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625965.png)
![Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]-](/img/structure/B12625970.png)

![3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B12625988.png)


